molecular formula C9H13NO3S B14128723 3-Methylphenyl N,N-dimethylsulfamate CAS No. 1135-03-1

3-Methylphenyl N,N-dimethylsulfamate

Cat. No.: B14128723
CAS No.: 1135-03-1
M. Wt: 215.27 g/mol
InChI Key: WUMQBNUGBYPEHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl N,N-dimethylsulfamate typically involves the reaction of 3-methylphenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylphenyl N,N-dimethylsulfamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylphenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl N,N-dimethylsulfamate
  • 2-Methylphenyl N,N-dimethylsulfamate
  • N,N-Dimethylsulfamoylbenzene

Uniqueness

3-Methylphenyl N,N-dimethylsulfamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other methylphenyl sulfamates in terms of its chemical and biological properties .

Properties

CAS No.

1135-03-1

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(3-methylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO3S/c1-8-5-4-6-9(7-8)13-14(11,12)10(2)3/h4-7H,1-3H3

InChI Key

WUMQBNUGBYPEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)N(C)C

Origin of Product

United States

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